3-Methoxy-5-(4-methoxyphenyl)aniline
Description
3-Methoxy-5-(4-methoxyphenyl)aniline is a diarylamine derivative featuring two methoxy substituents at the 3- and 4-positions of distinct aromatic rings. This compound is structurally tailored for applications in organic electronics and pharmaceuticals due to its electron-rich aromatic system, which enhances charge transport and binding interactions.
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
3-methoxy-5-(4-methoxyphenyl)aniline |
InChI |
InChI=1S/C14H15NO2/c1-16-13-5-3-10(4-6-13)11-7-12(15)9-14(8-11)17-2/h3-9H,15H2,1-2H3 |
InChI Key |
XUARXZZHLJDZCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=C2)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-(4-methoxyphenyl)aniline can be achieved through several methods. One common approach involves the condensation of 3-methoxyaniline with 4-methoxybenzaldehyde, followed by reduction of the resulting Schiff base using sodium borohydride in methanol and dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-5-(4-methoxyphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-Methoxy-5-(4-methoxyphenyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(4-methoxyphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Features
Key Insights :
Key Insights :
- Efficiency : The sulfonyl derivative () achieves higher yields (58.5%) due to optimized hydrogenation steps, whereas isoxazole-based synthesis () suffers from lower yields (27%) due to steric challenges.
- Purification : Methoxy-rich compounds often require chromatographic separation (e.g., flash or column chromatography), as seen in and .
Physicochemical Properties
| Property | This compound | 3-Methoxy-5-(trifluoromethyl)aniline | 5-(Ethylsulfonyl)-2-methoxyaniline |
|---|---|---|---|
| Solubility | High in DMSO, chloroform | Moderate in hexane/ethyl acetate | High in polar aprotic solvents |
| Thermal Stability | Stable up to ~200°C | Stable (CF₃ enhances robustness) | Decomposes above 150°C |
| pKa (Aniline NH₂) | ~4.5 (electron-donating groups) | ~3.8 (electron-withdrawing -CF₃) | ~2.9 (strongly acidic -SO₂Et) |
Key Insights :
- Solubility: Methoxy groups improve solubility in organic solvents, whereas -CF₃ and -SO₂Et reduce solubility in non-polar media .
- Acidity : Electron-withdrawing groups significantly lower the pKa of the aniline NH₂, affecting reactivity in coupling reactions .
Stability and Reactivity
- Methoxy Derivatives : Susceptible to demethylation under strong acidic/basic conditions but stable in mild environments.
- Trifluoromethyl Analogs : Resist hydrolysis and oxidation, making them suitable for harsh synthetic conditions .
- Sulfonyl Derivatives : Stable under basic conditions but prone to reduction in the presence of strong reducing agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
